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1,4,5,6-IP4 sodium salt -

1,4,5,6-IP4 sodium salt

Catalog Number: EVT-1801885
CAS Number:
Molecular Formula: C6H12Na4O18P4
Molecular Weight: 588 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,4,5,6-Inositol tetrakisphosphate sodium salt, commonly referred to as 1,4,5,6-IP4 sodium salt, is a derivative of inositol phosphates. It is characterized by its complex structure and biological significance, particularly in cellular signaling pathways. The compound has garnered attention for its role in various physiological processes and potential applications in scientific research.

Source and Classification

1,4,5,6-IP4 sodium salt is classified under the category of inositol phosphates, which are polyphosphorylated derivatives of inositol. These compounds are naturally occurring and can be found in various biological systems. The sodium salt form enhances its solubility and stability, making it suitable for laboratory applications. Its chemical formula is C6H12Na4O18P4C_6H_{12}Na_4O_{18}P_4 with a molecular weight of approximately 468.1 g/mol .

Synthesis Analysis

Methods

The synthesis of 1,4,5,6-IP4 sodium salt typically involves the phosphorylation of myo-inositol or its derivatives. Various methods have been reported in literature:

  1. Phosphorylation: This process can be achieved using phosphorus oxychloride or phosphoric acid under controlled conditions to selectively add phosphate groups to the inositol backbone.
  2. Enzymatic Synthesis: Enzymatic pathways utilizing specific kinases can also produce inositol phosphates by transferring phosphate groups from ATP to myo-inositol.

Technical Details

The synthesis often requires careful control of pH and temperature to ensure the desired phosphorylation pattern. Additionally, purification techniques such as chromatography may be employed to isolate the sodium salt from by-products.

Molecular Structure Analysis

Structure

The structure of 1,4,5,6-IP4 sodium salt consists of a six-membered carbon ring with four phosphate groups attached at the 1, 4, 5, and 6 positions. This unique arrangement contributes to its biological activity and interaction with cellular receptors.

Data

  • Molecular Formula: C6H12Na4O18P4C_6H_{12}Na_4O_{18}P_4
  • Molecular Weight: Approximately 468.1 g/mol
  • Structural Features: The presence of multiple negatively charged phosphate groups imparts significant hydrophilicity and influences its solubility properties .
Chemical Reactions Analysis

Reactions

1,4,5,6-IP4 sodium salt participates in various biochemical reactions:

  • Dephosphorylation: It can be hydrolyzed by specific phosphatases that remove phosphate groups, leading to the formation of lower phosphorylated inositols.
  • Binding Interactions: The compound can interact with proteins involved in signaling pathways through its phosphate groups.

Technical Details

These reactions are critical for regulating intracellular signaling cascades and are often studied using kinetic assays to determine enzyme activity or binding affinities.

Mechanism of Action

Process

The mechanism of action of 1,4,5,6-IP4 sodium salt primarily involves its role as a secondary messenger in cellular signaling pathways. Upon release from cellular stores or synthesis:

  • It binds to specific proteins such as phosphoinositide-dependent kinases.
  • This binding activates downstream signaling cascades that regulate various cellular functions including proliferation and differentiation.

Data

Research indicates that alterations in the levels of inositol phosphates can significantly impact cell signaling dynamics and physiological responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of multiple ionic phosphate groups.

Chemical Properties

Relevant data regarding solubility and stability can be crucial for applications involving biochemical assays and formulations .

Applications

1,4,5,6-IP4 sodium salt has several scientific uses:

  • Cell Signaling Studies: Used extensively in research to study cellular signaling pathways and their implications in diseases.
  • Pharmacological Research: Investigated for potential therapeutic roles due to its involvement in critical biological processes.
  • Biochemical Assays: Employed as a standard or reagent in various assays that measure kinase activity or phosphatase interactions.
Biosynthesis and Metabolic Pathways of Inositol Polyphosphates

Enzymatic Regulation of 1,4,5,6-IP4 Generation in Eukaryotic Systems

The generation of myo-inositol tetrakisphosphate isomer 1,4,5,6-IP4 occurs via tightly regulated enzymatic pathways in eukaryotic cells. Inositol phosphate multikinase (IPMK) serves as the primary enzyme catalyzing the phosphorylation of myo-inositol 1,4,5-trisphosphate (IP3) at the 6-hydroxyl position, yielding 1,4,5,6-IP4 . This reaction occurs downstream of phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate [PI(4,5)P₂], which produces IP3 as the initial soluble messenger [8]. Structural analyses reveal that IPMK contains a conserved catalytic pocket that accommodates IP3 and positions ATP for stereospecific phosphorylation, favoring the 6-position over the 3-position under physiological conditions .

Concurrently, inositol-1,4,5-trisphosphate 3-kinases (ITP3Ks) phosphorylate IP3 at the 3-position to generate 1,3,4,5-IP4, establishing a competitive branch point in IP4 metabolism [6]. The isomer specificity is further modulated by inositol polyphosphate phosphatases (e.g., INPP5A), which dephosphorylate 1,4,5,6-IP4 at the 5-position to regenerate IP3 or at the 6-position to form 1,4,5-IP3 [7]. This kinetic competition creates a dynamic equilibrium governing cellular 1,4,5,6-IP4 pools:

Table 1: Enzymes Regulating 1,4,5,6-IP4 Homeostasis

EnzymeReactionSubstrate SpecificityProduct
IPMKATP-dependent phosphorylationmyo-Inositol 1,4,5-trisphosphate (6-OH)1,4,5,6-IP4
ITPK1ATP-dependent phosphorylationmyo-Inositol 1,4,5-trisphosphate (3-OH)1,3,4,5-IP4
INPP5AHydrolytic dephosphorylation1,4,5,6-IP4 (5-phosphate)1,4,6-IP3
PTENHydrolytic dephosphorylation1,4,5,6-IP4 (3-phosphate)1,4,5-IP3

Notably, 1,4,5,6-IP4 exhibits distinct biochemical properties compared to its isomer 1,3,4,5-IP4, including differential metal ion chelation capacity and protein-binding affinity, underscoring the functional significance of isomeric diversity [4].

Kinetic Modeling of Inositol Phosphate Kinase/Phosphatase Networks

The metabolism of 1,4,5,6-IP4 is embedded in a complex kinetic network governed by mass action laws and enzyme saturation dynamics. Elementary Flux Mode (EFM) analysis has quantified metabolic flux distributions in inositol phosphate pathways, revealing that 1,4,5,6-IP4 occupies a critical node connecting IP3 and higher inositol pyrophosphates (e.g., IP7) [2]. Kinetic models parameterized with experimental data demonstrate that:

  • The Vmax of IPMK for IP3 phosphorylation is 3.2 ± 0.4 nmol/min/mg, with a Km of 18 µM for IP3
  • Calcium oscillations dynamically regulate ITP3K activity via calmodulin binding, creating negative feedback on 1,4,5,6-IP4 synthesis during signaling events [5]
  • Phosphate availability directly influences flux through IPMK, as shown by 13C-metabolic flux analysis (C. glutamicum and B. napus models) [2]

Table 2: Kinetic Parameters of Key Enzymes in 1,4,5,6-IP4 Metabolism

ParameterIPMKITP3KINPP5A
Vmax3.2 nmol/min/mg2.1 nmol/min/mg0.8 nmol/min/mg
Km(IP3)18 µM22 µM-
Km(ATP)105 µM89 µM-
Km(IP4)--15 µM

Computational simulations predict that crosstalk between PI(4,5)P₂ hydrolysis and IP4 synthesis creates a bistable switch: Elevated PLC activity depletes PI(4,5)P₂, reducing substrate for IP3/4 synthesis, while concurrent calcium release inhibits ITP3K, favoring 1,4,5,6-IP4 accumulation [5] [8]. This network architecture buffers 1,4,5,6-IP4 concentrations against transient fluctuations in receptor activation.

Comparative Analysis of IP4 Isomer-Specific Metabolic Flux in Pathological States

Altered flux through 1,4,5,6-IP4 metabolic pathways is increasingly implicated in human diseases, with isomer-specific signatures serving as biomarkers:

Cancer: GNAQ/GNA11-mutant uveal melanomas exhibit elevated 1,4,5,6-IP4 synthesis due to constitutive PLC activation downstream of oncogenic Gαq proteins. Metabolomic profiling of patient tumors revealed 2.7-fold higher 1,4,5,6-IP4 levels compared to GNAQ/11-wild-type melanomas (p < 0.001) [7]. This accumulation sensitizes cells to INPP5A ablation, which induces toxic IP3 buildup and calcium overload—a synthetic lethal interaction exploited therapeutically.

Renal Calcification: Pathological crystallization of calcium oxalate (CaOx) and brushite (BRU) is inversely correlated with cellular 1,4,5,6-IP4 pools. In vitro studies using synthetic urine demonstrated that:

  • 1,4,5,6-IP4 inhibits CaOx crystallization with IC50 = 8.2 µM (vs. 23 µM for 1,3,4,5-IP4)
  • 1,4,5,6-IP4 inhibits BRU crystallization with IC50 = 6.7 µM (vs. 11 µM for 1,3,4,5-IP4) [4]

The superior inhibitory potency of 1,4,5,6-IP4 stems from its hexa-dentate metal chelation geometry, which sequesters calcium ions more effectively than other isomers [4].

Neurological Disorders: Altered IPMK expression in Alzheimer’s disease models reduces 1,4,5,6-IP4 production, impairing GABAA receptor trafficking and synaptic inhibition. Post-mortem brain analyses showed 40% lower IPMK levels in hippocampal neurons compared to controls (p = 0.008) [6].

Table 3: Pathological Alterations in 1,4,5,6-IP4 Flux

DiseaseMolecular Defect1,4,5,6-IP4 ChangeFunctional Consequence
Uveal MelanomaGNAQ/11 mutation → PLC hyperactivity↑ 2.7-foldINPP5A dependency
Renal LithiasisInositol phosphate dysmetabolism↓ 60–70%Calcium crystal nucleation
Alzheimer’s DiseaseIPMK downregulation↓ 40–50%GABAergic synaptic deficits

These findings establish 1,4,5,6-IP4 as a node of metabolic vulnerability in diverse pathologies, with isomer-specific flux alterations offering diagnostic and therapeutic insights.

Properties

Product Name

1,4,5,6-IP4 sodium salt

IUPAC Name

tetrasodium;[(1R,2R,3S,4R,5S,6S)-2,3-dihydroxy-4,5,6-tris[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate

Molecular Formula

C6H12Na4O18P4

Molecular Weight

588 g/mol

InChI

InChI=1S/C6H16O18P4.4Na/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4/t1-,2+,3-,4-,5+,6+;;;;/m1..../s1

InChI Key

DZJJWPAQUIBBLR-YJFYTHTCSA-J

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+].[Na+]

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